molecular formula C20H33NO B5040799 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine

1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine

Cat. No.: B5040799
M. Wt: 303.5 g/mol
InChI Key: KYKRPPYQRYACTO-UHFFFAOYSA-N
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Description

1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine is an organic compound that features a piperidine ring substituted with a propyl chain linked to a phenoxy group The phenoxy group is further substituted with two isopropyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,6-Di(propan-2-yl)phenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2,6-Di(propan-2-yl)phenoxypropyl Bromide: The phenol derivative is then reacted with 3-bromopropyl chloride in the presence of a base like sodium hydride to form the corresponding bromide.

    Nucleophilic Substitution: Finally, the bromide is reacted with piperidine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(propan-2-yl)phenol: A precursor in the synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine.

    2,6-Di(propan-2-yl)phenoxypropyl Bromide: An intermediate in the synthesis process.

    Piperidine: The core structure of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-16(2)18-10-8-11-19(17(3)4)20(18)22-15-9-14-21-12-6-5-7-13-21/h8,10-11,16-17H,5-7,9,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKRPPYQRYACTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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